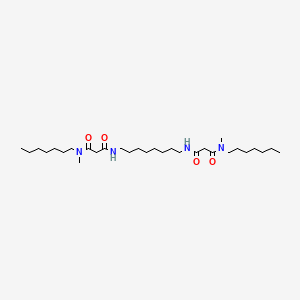
4-Phenyl-1,2-dihydronaphthalene
Übersicht
Beschreibung
4-Phenyl-1,2-dihydronaphthalene is a chemical compound with the formula C16H14 . It is also known by other names such as 1,2-Dihydro-4-phenylnaphthalene, 3,4-Dihydro-1-phenylnaphthalene, 1-Phenyl-3,4-dihydronaphthalene, and 1-Phenyl dialin .
Synthesis Analysis
The synthesis of 4-Phenyl-1,2-dihydronaphthalene derivatives has been achieved through a direct single-electron oxidation of methylenecyclopropanes (MCPs). This process merges visible light photoredox catalysis and cobalt catalysis . The method has been successfully applied to a broad range of substrates .
Molecular Structure Analysis
The molecular structure of 4-Phenyl-1,2-dihydronaphthalene consists of 16 carbon atoms and 14 hydrogen atoms . The molecular weight of the compound is 206.2824 .
Chemical Reactions Analysis
The chemical reactions involving 4-Phenyl-1,2-dihydronaphthalene have been studied extensively. For instance, a visible light-mediated synthesis of 4-aryl-1,2-dihydronaphthalene derivatives via single-electron oxidation or MHAT from methylenecyclopropanes has been reported .
Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Phenyl-1,2-dihydronaphthalene include a molecular weight of 206.2824 . More specific physical and chemical properties are not provided in the search results.
Wissenschaftliche Forschungsanwendungen
Here is a comprehensive analysis of the scientific research applications of “4-Phenyl-1,2-dihydronaphthalene”, focusing on various unique applications:
Biological Activity
Dihydronaphthalene derivatives exhibit biological activity, such as serving as fluorescent ligands for the estrogen receptor. They have also shown activity as Hepatitis C NS5B polymerase inhibitors .
Synthesis of Novel Compounds
These compounds are used in the synthesis of novel dihydronaphthalenes and benzofluorenes, which have potential applications in medicinal chemistry .
Material Science
In material science, dihydronaphthalene derivatives could be used in the development of new materials with specific fluorescent properties .
Chemical Tracers
They may be utilized as chemical tracers in biological systems to trace and inhibit specific activities, such as SHP1 activity, which is significant for the diagnosis and treatment of related diseases .
Organic Synthesis Methodology
There is potential use in organic synthesis methodology, particularly in light-mediated synthesis processes .
Pharmaceutical Research
In pharmaceutical research, these compounds could be key intermediates in the design and synthesis of drugs with specific biological targets .
Wirkmechanismus
Target of Action
It’s known that this compound is synthesized via single-electron oxidation of methylenecyclopropanes (mcps) .
Mode of Action
The mode of action of 4-Phenyl-1,2-dihydronaphthalene involves a direct single-electron oxidation of MCPs . This process is facilitated by merging visible light photoredox catalysis and cobalt catalysis . The interaction with its targets results in the rapid construction of 4-aryl-1,2-dihydronaphthalene derivatives .
Biochemical Pathways
The compound is synthesized through a process that involves visible light photoredox catalysis and cobalt catalysis , suggesting it may influence pathways related to these processes.
Result of Action
The compound is known to be involved in the rapid construction of 4-aryl-1,2-dihydronaphthalene derivatives , suggesting it may have a role in the synthesis of these derivatives.
Action Environment
The environment can influence the action, efficacy, and stability of 4-Phenyl-1,2-dihydronaphthalene. For instance, the synthesis of this compound involves the use of visible light photoredox catalysis , suggesting that light conditions may influence its action. Additionally, the use of cobalt catalysis implies that the presence of certain metal ions could also affect the compound’s activity.
Eigenschaften
IUPAC Name |
4-phenyl-1,2-dihydronaphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14/c1-2-7-13(8-3-1)16-12-6-10-14-9-4-5-11-15(14)16/h1-5,7-9,11-12H,6,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKTVTLYXBAHXCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2C(=C1)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90225664 | |
| Record name | Naphthalene, 1,2-dihydro-4-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90225664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
7469-40-1 | |
| Record name | Naphthalene, 1,2-dihydro-4-phenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007469401 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Phenyl-1,2-dihydronaphthalene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401358 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Phenyl-1,2-dihydronaphthalene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=153660 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Naphthalene, 1,2-dihydro-4-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90225664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details












Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![4-[(4-Chlorobenzyl)oxy]-3-ethoxybenzaldehyde](/img/structure/B1594863.png)





